molecular formula C19H20N2O3 B6511464 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 921999-73-7

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B6511464
CAS No.: 921999-73-7
M. Wt: 324.4 g/mol
InChI Key: RPVIHPIZVYZBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroquinoline core, which is a bicyclic structure, and a phenoxyacetamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives or through cyclization reactions involving appropriate precursors. The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where a suitable phenoxy compound reacts with an acyl chloride derivative under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl groups.

  • Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Introduction of different functional groups, leading to the formation of derivatives with altered chemical properties.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives can be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, given its structural similarity to biologically active compounds.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide: This compound shares a similar core structure but has a different substituent on the nitrogen atom.

  • 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: Another structurally related compound with different substituents on the benzene ring.

Uniqueness: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific combination of the tetrahydroquinoline core and the phenoxyacetamide group, which can offer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-4-3-5-16(10-13)24-12-18(22)20-15-7-8-17-14(11-15)6-9-19(23)21(17)2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVIHPIZVYZBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.